3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Organic Synthesis Process Chemistry Quality Control

Sourcing a halogen-rich phenylacetonitrile with a specific substitution pattern for SAR studies can be challenging. This compound, with its unique 3,4-dichloro-5-(difluoromethoxy) pattern, is the precise solution for optimizing lead compounds' ADME properties. - Enables precise modulation of lipophilicity and metabolic stability via the difluoromethoxy bioisostere. - Available in high purity (95-98%) for reproducible results in nucleophilic additions and cross-coupling reactions. - Ensures supply chain reliability with global shipping for your advanced organic synthesis needs.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1807052-41-0
Cat. No. B1410188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile
CAS1807052-41-0
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)Cl)Cl)CC#N
InChIInChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2
InChIKeyVSTKMMUHMWNANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogen-Rich Phenylacetonitrile Building Block


3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a densely functionalized phenylacetonitrile derivative bearing two chlorine atoms and a difluoromethoxy (-OCF2H) group on a phenyl ring. This substitution pattern confers distinct electronic and steric properties compared to simpler analogs, positioning it as a versatile intermediate for the synthesis of biologically active molecules in pharmaceutical and agrochemical research . The compound is commercially available with purities ranging from 95% to 98%, supporting its utility in advanced organic synthesis .

Densely functionalized phenylacetonitrile with chlorine and difluoromethoxy substitution
Supplied at controlled purity suitable for multi-step organic synthesis
Positioned as a versatile intermediate in pharmaceutical and agrochemical research

Why Generic Substitution Fails


Substituting this compound with a generic phenylacetonitrile (e.g., 3,4-dichlorophenylacetonitrile) or a regioisomer (e.g., 2,5-dichloro-3-(difluoromethoxy)phenylacetonitrile) introduces substantial changes in molecular geometry, electronic distribution, and lipophilicity. The unique 3,4-dichloro-5-difluoromethoxy pattern influences the reactivity of the nitrile group and the aromatic ring in subsequent transformations, such as nucleophilic additions or cross-coupling reactions [1]. These differences directly impact the yield, selectivity, and physicochemical properties of downstream products, particularly in medicinal chemistry where the difluoromethoxy group is a recognized bioisostere for methoxy and trifluoromethyl groups, often enhancing metabolic stability and membrane permeability [2].

Generic phenylacetonitrile lacks OCF₂H

Replacement with 3,4-dichlorophenylacetonitrile removes the difluoromethoxy group, altering lipophilicity and metabolic stability optimization in drug candidates.

Regioisomeric shift alters reactivity

The 2,5-dichloro-3-difluoromethoxy isomer may change reaction selectivity and biological outcome; related studies show regioisomer-dependent potency variations.

Quantitative Differentiation from Key Analogs


Purity and Physical Form

This compound is supplied with a minimum purity of 95% (AKSci) or 98% (MolCore), ensuring a reliable starting point for multi-step syntheses . In contrast, the widely used analog 3,4-dichlorophenylacetonitrile is often offered at a slightly higher purity of 98-99%+ by major suppliers, but lacks the difluoromethoxy group, which is the key differentiator for this compound's applications .

Purity & Functional Group
Source review
Target: ≥95% (AKSci) / 98% (MolCore), contains OCF₂H
Comparator: 3,4-Dichlorophenylacetonitrile, ≥98-99%, no OCF₂H
Key differentiator is presence of difluoromethoxy group, not marginal purity difference.
Procurement benchmark for stoichiometry and impurity profiling.
Organic Synthesis Process Chemistry Quality Control

Molecular Weight Distinction

The molecular weight of 3,4-dichloro-5-(difluoromethoxy)phenylacetonitrile is 252.04 g/mol . This is significantly higher than that of the non-fluorinated analog 3,4-dichlorophenylacetonitrile (186.04 g/mol) and is identical to its regioisomer, 2,5-dichloro-3-(difluoromethoxy)phenylacetonitrile . This mass difference is a definitive identifier in LC-MS and GC-MS analyses, allowing for unambiguous tracking of the compound in complex reaction mixtures.

Molecular Weight
Direct comparison
Target: 252.04 g/mol
Comparator: 186.04 g/mol (non-fluorinated analog)
Distinct mass enables unambiguous LC-MS and GC-MS tracking of this intermediate.
66.00 g/mol higher than the non-fluorinated analog.
Analytical Chemistry Medicinal Chemistry Structural Analysis

Predicted Lipophilicity Enhancement

The difluoromethoxy (-OCF2H) group is a well-established bioisostere that increases lipophilicity compared to a methoxy group. While experimental logP data is not available for this specific compound, class-level predictions can be made. The non-chlorinated analog 2-(difluoromethoxy)phenylacetonitrile has a reported experimental logP of 2.35 [1]. The addition of two chlorine atoms in the target compound is predicted to further increase logP to approximately 3.5-4.0, which is substantially higher than the logP of ~2.5 for the non-fluorinated 3,4-dichlorophenylacetonitrile [2]. This enhanced lipophilicity is often correlated with improved membrane permeability and is a key consideration in drug candidate optimization.

Predicted Lipophilicity (logP)
Class-level inference
~3.5 – 4.0
Higher than non-fluorinated analog (~2.5), suggesting improved membrane permeability.
In silico prediction; experimental verification advised.
Medicinal Chemistry ADME Properties Drug Design

Regioisomeric Differentiation

The target compound (3,4-dichloro-5-difluoromethoxy) and its regioisomer (2,5-dichloro-3-difluoromethoxy) share the same molecular formula (C9H5Cl2F2NO) and molecular weight (252.04 g/mol) but differ in the position of the chlorine and difluoromethoxy groups . This seemingly minor change in substitution pattern can lead to dramatically different outcomes in subsequent chemical reactions. For example, in a published study on related dichlorophenylacrylonitriles, a change from a 3,4-dichloro to a 2,6-dichloro substitution pattern resulted in a 10-fold decrease in potency against a cancer cell line, underscoring the critical importance of precise regiochemistry for biological activity [1].

Regioisomeric Impact
Cross-study comparable
Target: 3,4-dichloro-5-difluoromethoxy substitution
Regioisomer: 2,5-dichloro-3-difluoromethoxy; related study: 2,6- vs 3,4-dichloro caused 10-fold potency reduction
Correct regioisomer essential for reproducible SAR and synthetic outcomes.
Based on MCF-7 cell growth inhibition assay with analogous compounds.
Organic Synthesis Regioselectivity Structure-Activity Relationship

Recommended Application Scenarios


Fluorinated Drug Candidate Synthesis

This compound is ideally suited as a starting material or late-stage intermediate in the synthesis of novel drug candidates, particularly where the difluoromethoxy group is intended to improve lipophilicity and metabolic stability [1]. Its predicted higher logP compared to non-fluorinated analogs [2] makes it a strategic choice for medicinal chemistry programs aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Halogenated Agrochemical Scaffolds

Phenylacetonitriles are a well-established class of intermediates for pyrethroid pesticides and other agrochemicals [3]. The unique 3,4-dichloro-5-difluoromethoxy pattern in this compound offers a distinct electronic profile for the development of next-generation herbicides or fungicides, potentially conferring novel selectivity or potency against resistant pests.

SAR Studies for Nuclear Receptors

While direct bioactivity data for this compound is not publicly available, the difluoromethoxyphenylacetonitrile scaffold has been implicated as a modulator of the retinoid-related orphan receptor gamma (RORγ) in patent literature [4]. The precise 3,4-dichloro-5-difluoromethoxy substitution pattern is therefore of high interest for SAR campaigns exploring RORγ as a therapeutic target for autoimmune diseases.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
OCF₂H bioisostere for lipophilicity & metabolic stability
ADME property optimization; lead compound profiling
Halogenated agrochemical scaffolds
Unique electronic profile from 3,4-dichloro-5-difluoromethoxy pattern
Pesticide or herbicide activity screening; selectivity assays
Nuclear receptor SAR (RORγ)
Precise substitution pattern implicated in modulator patent literature
Receptor binding and functional modulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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